

Application Notes and Protocols: Total Synthesis of Jatrophane Diterpenes

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Compound of Interest

Compound Name: *Jatrophane 3*

Cat. No.: *B1151524*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Jatrophane diterpenes are a class of natural products isolated from plants of the Euphorbiaceae family.^{[1][2]} These compounds exhibit a complex and highly oxygenated trans-bicyclo[10.3.0]pentadecane skeleton and have garnered significant interest due to their diverse and potent biological activities.^{[1][2]} These activities include cytotoxicity against various cancer cell lines, anti-inflammatory effects, and the ability to reverse multidrug resistance (MDR) in cancer cells, making them promising candidates for drug discovery programs.^{[1][3][4][5]}

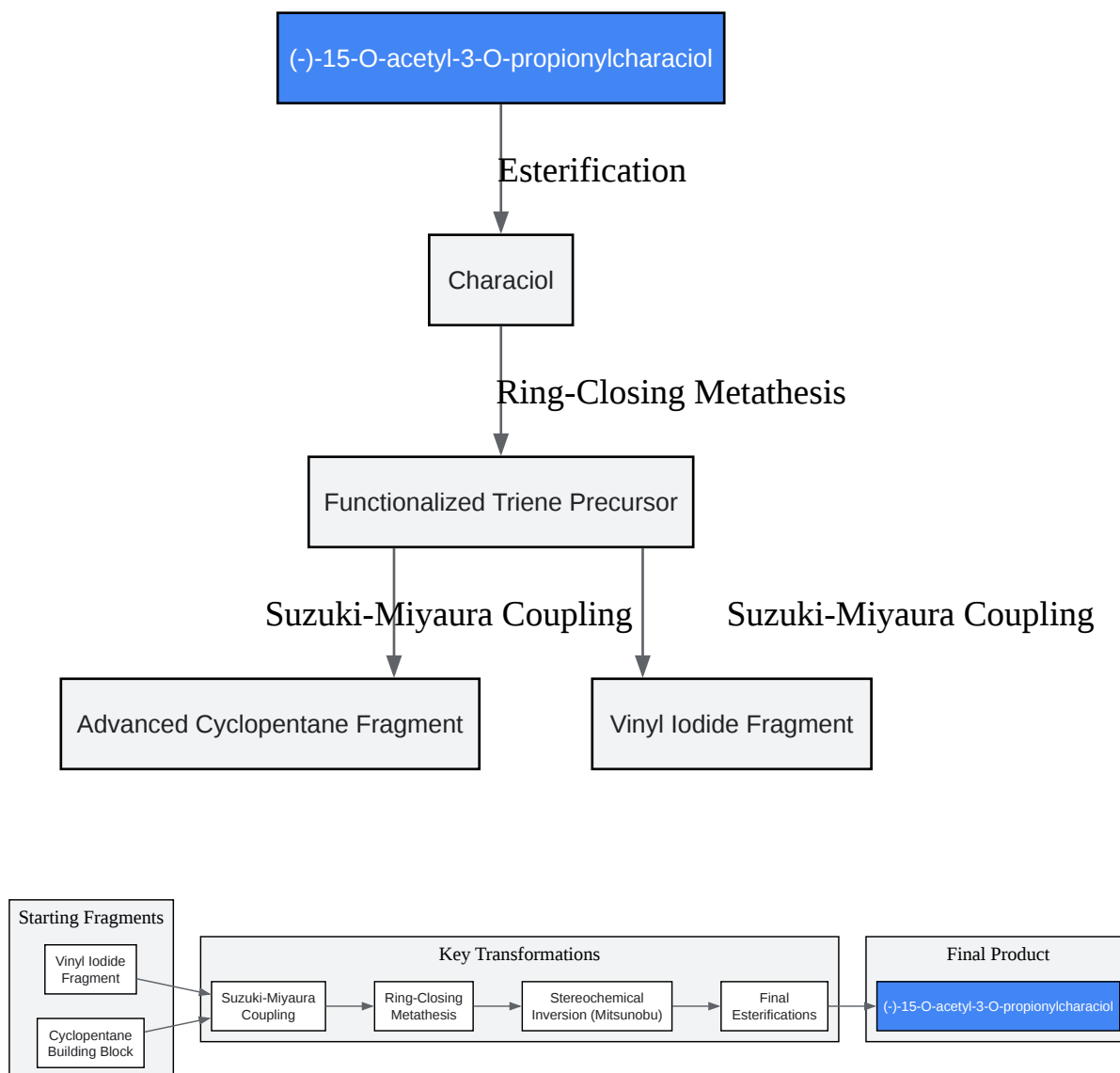
While numerous jatrophane diterpenes have been isolated and characterized, the total synthesis of these complex molecules presents a formidable challenge to synthetic chemists. A literature search for the total synthesis of a specific "**Jatrophane 3**" did not yield a dedicated publication. However, several new jatrophane diterpenes have been isolated and numbered, including three polyesters from *Euphorbia pubescens* designated as 1, 2, and 3.^[6] This document provides a detailed overview of the first enantioselective total synthesis of a closely related and structurally representative jatrophane diterpene, (-)-15-O-acetyl-3-O-propionylcharaciol, as accomplished by Hiersemann and coworkers.^{[2][7][8]} This synthesis showcases a robust strategy for accessing the complex jatrophane core and serves as a valuable guide for the synthesis of other members of this family.

Retrosynthetic Analysis and Strategy

The successful total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol hinged on a convergent strategy. The key steps envisioned in the retrosynthesis were:

- Late-stage esterifications: The acetyl and propionyl groups at C15 and C3, respectively, were planned to be introduced at the end of the synthesis from a common precursor, characiol.
- Ring-Closing Metathesis (RCM): The sterically demanding 12-membered macrocycle was to be forged using a ring-closing metathesis reaction of a highly functionalized triene precursor.
- B-alkyl Suzuki-Miyaura cross-coupling: The carbon backbone of the triene precursor was to be assembled via a Suzuki-Miyaura cross-coupling reaction, connecting two advanced fragments.

This strategic approach is visualized in the following logical relationship diagram:



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